molecular formula C13H19NO3 B14664044 N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine CAS No. 50505-63-0

N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine

Cat. No.: B14664044
CAS No.: 50505-63-0
M. Wt: 237.29 g/mol
InChI Key: XOQWRHJVJAUJLF-UHFFFAOYSA-N
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Description

N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl group and two methoxy groups attached to a phenyl ring, along with a propan-2-ylidene group linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine typically involves the reaction of 4-ethyl-2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted methoxy groups.

Scientific Research Applications

N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its hydroxylamine group can form covalent bonds with electrophilic centers in biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-ethylamphetamine (DOET): A psychedelic compound with a similar phenyl ring structure but different functional groups.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic compound with a similar core structure but different substituents.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): A compound with similar structural features but a bromine atom instead of an ethyl group.

Uniqueness

N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its hydroxylamine moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and interactions.

Properties

CAS No.

50505-63-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H19NO3/c1-5-10-7-13(17-4)11(6-9(2)14-15)8-12(10)16-3/h7-8,15H,5-6H2,1-4H3

InChI Key

XOQWRHJVJAUJLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)CC(=NO)C)OC

Origin of Product

United States

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